(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzofuran core, which is known for its biological activity, particularly in the context of anti-cancer and anti-inflammatory properties. The compound is classified under benzofuran derivatives, which are often explored for their pharmacological applications.
The classification of this compound falls into several categories:
The synthesis of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. The following methods have been noted:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis and to characterize the final product.
The molecular formula of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is . Its molecular weight is approximately 470.5 g/mol.
The compound's structure can be represented using various chemical notations:
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CS3)O2)CN4CCN(CC4)C)O
XXFZAKDBLIROIC-BOPFTXTBSA-N
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one may participate in various chemical reactions typical for compounds containing hydroxyl, methylene, and aromatic functionalities:
These reactions are typically carried out under controlled laboratory conditions, utilizing catalysts or specific reagents to drive the desired transformations while minimizing side reactions.
The mechanism of action for (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is not fully elucidated but is believed to involve:
Research indicates that similar compounds exhibit activity by modulating signaling pathways or acting as enzyme inhibitors, which could be relevant for this compound's pharmacological profile.
The physical properties of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and density are not readily available but would be crucial for practical applications in research settings .
This compound has potential applications in various fields:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1